1-Methyl-4-[4-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine
Description
Properties
IUPAC Name |
2-methyl-4-[[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4OS/c1-17-20-18(16-25-17)15-23-8-5-19(6-9-23)24-14-4-3-7-22-12-10-21(2)11-13-22/h16,19H,5-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHYXJDPWQNRRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(CC2)OCC#CCN3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-4-[4-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine is a synthetic compound that incorporates both piperazine and thiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, including antimicrobial, anticancer, and enzyme inhibition properties.
Structural Overview
The compound features a complex structure with multiple functional groups that contribute to its biological activities. The thiazole ring is particularly significant as it has been associated with various therapeutic effects.
Antimicrobial Activity
Research indicates that compounds containing thiazole structures often exhibit notable antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the 2-methylthiazole moiety in the compound may enhance its interaction with microbial targets.
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 1-Methyl-4-[4-(...)] | S. aureus | Moderate |
| 1-Methyl-4-[4-(...)] | E. coli | Moderate |
Anticancer Activity
The anticancer potential of thiazole derivatives has been well-documented. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation.
Case studies have demonstrated that thiazole-containing compounds can significantly reduce cell viability in various cancer cell lines. For example, a study reported that a related thiazole derivative exhibited an IC50 value of 23.30 µM against A431 cancer cells, suggesting a promising anticancer profile.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is another area of interest. Thiazoles are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have shown that related compounds can exhibit strong inhibitory effects on these enzymes, which are crucial in various biochemical pathways.
For instance, several synthesized thiazole derivatives demonstrated AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM, indicating their potential use in treating conditions like Alzheimer's disease.
The biological activities of 1-Methyl-4-[4-(...)] may be attributed to several mechanisms:
- Interaction with Protein Targets : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression and microbial resistance.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is critical for its anticancer activity.
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes like AChE and urease, the compound can effectively reduce their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural motifs with the target molecule, enabling comparative analysis of pharmacological and physicochemical properties:
Physicochemical Properties
- Thermal Stability :
- Piperidine derivatives with aromatic substituents (e.g., thiazole) exhibit melting points >150°C (e.g., : 132–230°C), suggesting the target may similarly require controlled storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
